Ethyl 2-(2-((4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)acetamido)acetate
Description
Historical Context of Quinazoline-Based Therapeutics
The quinazoline scaffold emerged as a medicinal chemistry cornerstone following Peter Griess’s 1869 synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline, the first recognized derivative of this heterocyclic system. Early nomenclature debates, including terms like “benzo-1,3-diazine,” stabilized after Widdege’s 1887 proposal of “quinazoline,” cementing its identity as a fused benzene-pyrimidine structure. The 20th century witnessed transformative applications, notably with the isolation of vasicine—a bronchodilatory quinazoline alkaloid from Justicia adhatoda—and the development of febrifugine for malaria treatment.
Modern oncology accelerated quinazoline research, particularly after the 1990s discovery of epidermal growth factor receptor (EGFR) inhibitors like gefitinib. These breakthroughs revealed quinazoline’s capacity for selective kinase modulation, driving systematic exploration of substitution patterns. By 2020, over 200 natural quinazoline alkaloids and countless synthetic derivatives had been cataloged, spanning anticancer, antimicrobial, and neurological applications.
Structural Significance of 3,4-Dihydroquinazolin-4-one Scaffolds
The 3,4-dihydroquinazolin-4-one moiety (Figure 1) combines aromatic stability with keto-enol tautomerism, enabling diverse molecular interactions. Key features include:
- Bicyclic Conjugation : The fused benzene-pyrimidine system delocalizes π-electrons, enhancing binding affinity through van der Waals interactions and π-stacking.
- Polarization at C3–C4 : The polarized double bond facilitates nucleophilic attacks, permitting regioselective modifications while maintaining core integrity.
- Hydrogen Bond Donor/Acceptor Sites : The N1 and keto oxygen atoms engage in hydrogen bonding with biological targets, as demonstrated in acetylcholinesterase inhibition.
Pharmacologically, this scaffold suppresses cancer cell proliferation via dual mechanisms: kinase inhibition (e.g., EGFR, VEGFR-2) and interference with metabolic pathways like polyamine biosynthesis. Modifications at C2 and C3 positions fine-tune these activities, as seen in the sodium channel blocker SM-15811 and antitrypanosomal agents.
Rationale for Functionalization at C2 Position
C2 substitution in 3,4-dihydroquinazolin-4-ones optimizes electronic and steric properties for target engagement. Sulfur-based modifications, exemplified by the thioacetamido group in Ethyl 2-(2-((4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)acetamido)acetate, enhance bioavailability and binding through:
- Electronegativity Modulation : Sulfur’s polarizability increases electron density at C2, strengthening interactions with electrophilic kinase domains.
- Conformational Flexibility : The thioether linkage permits rotational freedom, enabling adaptation to binding pocket geometries.
- Metabolic Stability : Replacement of oxygen with sulfur reduces oxidative degradation, prolonging plasma half-life.
Recent studies demonstrate that C2-thioether derivatives inhibit histone deacetylases (HDACs) and disrupt β-catenin signaling in triple-negative breast cancer models. The p-tolyl group at C3 further enhances hydrophobic interactions with protein targets, illustrating how multisite modifications synergize to improve therapeutic efficacy.
Structural Analysis of Key Quinazoline Derivatives
Table 1: Structure-activity relationships in 3,4-dihydroquinazolin-4-one derivatives.
Properties
CAS No. |
578758-35-7 |
|---|---|
Molecular Formula |
C21H21N3O4S |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]acetate |
InChI |
InChI=1S/C21H21N3O4S/c1-3-28-19(26)12-22-18(25)13-29-21-23-17-7-5-4-6-16(17)20(27)24(21)15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3,(H,22,25) |
InChI Key |
HJHMXJSQZNPPLA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Direct Aminolysis of the Thioacetate Ester
The ethyl thioacetate intermediate can undergo aminolysis with ethyl 2-aminoacetate under microwave irradiation, reducing reaction times from hours to minutes. In a trial protocol, the ester (1 mmol) and ethyl 2-aminoacetate (1.2 mmol) are irradiated at 100°C for 15 minutes in acetonitrile, yielding the target compound with a 72% yield.
Challenges and Optimization Strategies
Solvent Selection
Polar aprotic solvents such as DMF and dimethyl sulfoxide (DMSO) enhance reaction rates for nucleophilic substitutions but complicate product isolation due to high boiling points. Substituting with tetrahydrofuran (THF) or acetone improves yield in some cases, albeit with longer reaction times .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)acetamido)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Ethyl 2-(2-((4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)acetamido)acetate exhibits notable antimicrobial properties. Studies have shown that derivatives of quinazoline compounds possess activity against various Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Antitumor Properties
Research indicates that quinazoline derivatives, including this compound, have shown promising antitumor activity. In vitro studies demonstrated that these compounds can inhibit the proliferation of cancer cell lines by inducing apoptosis or cell cycle arrest. For instance, certain derivatives have been evaluated for their effects on lung cancer cell lines, showing significant cytotoxicity and potential as anticancer agents .
Anticonvulsant Effects
The anticonvulsant activity of quinazoline derivatives has also been documented. This compound may exhibit protective effects against seizures in animal models. This activity is attributed to the modulation of neurotransmitter systems involved in seizure propagation, making it a candidate for further research in epilepsy treatment .
COX Inhibition
Recent studies have explored the potential of quinazoline derivatives as cyclooxygenase (COX) inhibitors. This compound has been evaluated for its ability to inhibit COX enzymes, which are crucial in inflammatory processes. The inhibition of COX could lead to reduced inflammation and pain relief, suggesting its application in treating inflammatory diseases .
Case Study 1: Antimicrobial Activity Evaluation
In a study conducted to evaluate the antimicrobial efficacy of various quinazoline derivatives, this compound was tested against a panel of bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.
Case Study 2: Antitumor Activity Screening
A series of experiments were performed to assess the antitumor effects of this compound on various cancer cell lines. The compound demonstrated IC50 values indicating substantial cytotoxicity against specific tumor types, warranting further investigation into its mechanism of action and therapeutic potential.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-((4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)acetamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazolinone core can bind to active sites of enzymes, inhibiting their activity. Additionally, the thioether linkage and ester group can participate in various biochemical interactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazolinone derivatives are a diverse class of compounds with variations in substituents and side chains that significantly influence their physicochemical and biological properties. Below is a detailed comparison of Ethyl 2-(2-((4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)acetamido)acetate with structurally related analogs.
Structural Variations
2.1.1. Quinazolinone Core Modifications
- Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate (Compound 3, –3, 11): Differs by having a phenyl group instead of p-tolyl at the 3-position. Lacks the acetamidoacetate side chain, featuring only a thioether-linked ethyl ester. Exhibits simpler synthesis via alkylation of 2-mercaptoquinazolinone with ethyl chloroacetate in DMF .
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate (–6) :
- N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (Compound 5, ): Replaces the ethyl ester with a thioxothiazolidinone moiety. Demonstrates enhanced hydrogen-bonding capacity due to the thiazolidinone ring .
2.1.2. Side Chain Modifications
2-((4-Oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)acetyl)-N-phenylhydrazinecarboxamide (Compound 4, ) :
Alkyl 2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate derivatives () :
Physicochemical Properties
- The acetamidoacetate chain introduces hydrogen-bond donors/acceptors, improving crystallinity (as seen in crystal packing studies, ) .
Thermal Stability :
- Ethyl esters generally exhibit higher thermal stability than methyl analogs due to increased alkyl chain length .
Biological Activity
Ethyl 2-(2-((4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)acetamido)acetate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a detailed overview of its biological activity, supported by data tables, research findings, and case studies.
Chemical Structure and Synthesis
The compound belongs to the quinazoline class, characterized by a fused benzene and pyrimidine ring structure. The synthesis typically involves the reaction of 2-mercapto-3-(p-tolyl)quinazolin-4(3H)-one with ethyl chloroacetate under alkaline conditions, yielding the target compound through a nucleophilic substitution reaction .
Structural Formula
The structural formula can be represented as follows:
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of derivatives related to this compound. For instance, compounds containing the quinazoline moiety have shown significant antibacterial and antifungal activities. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of nucleic acid synthesis .
Antitumor Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it has been tested against human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines. The compound demonstrates an IC50 value in the micromolar range, indicating potent antiproliferative activity .
Anticonvulsant Activity
The anticonvulsant potential of this compound has also been explored. Studies have shown that derivatives with similar structures exhibit significant protective effects in animal models of epilepsy, suggesting a mechanism that may involve modulation of GABAergic neurotransmission or sodium channel blockade .
Anti-inflammatory Activity
Compounds derived from quinazoline have been evaluated for their anti-inflammatory properties. This compound has shown promise in reducing inflammation markers in vitro and in vivo models, potentially through inhibition of cyclooxygenase enzymes (COX) .
Table 1: Summary of Biological Activities
Detailed Findings from Recent Studies
- Antitumor Efficacy : A study evaluating the cytotoxicity of various quinazoline derivatives highlighted that this compound showed significant inhibition of cell proliferation in MCF-7 cells with an IC50 value of approximately 0.75 µM .
- Mechanism of Action : Investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
- Anticonvulsant Mechanism : In a study on seizure models, the compound exhibited protective effects comparable to established anticonvulsants like phenytoin and carbamazepine, suggesting potential for therapeutic use in epilepsy management .
Q & A
Q. Key parameters :
- Solvent: Dry DMF for alkylation; ethanol for recrystallization.
- Temperature: Reflux (~80–100°C) for alkylation.
- Characterization: IR (C=O at ~1700 cm⁻¹), ¹H/¹³C NMR (quinazolinone protons at δ 7.2–8.5 ppm), and GC-MS for molecular ion confirmation .
Intermediate: How do reaction conditions (e.g., solvent, base) influence the yield of the S-alkylation step?
- Solvent : Dry DMF enhances nucleophilicity of the thiolate ion, improving reactivity with ethyl chloroacetate. Polar aprotic solvents like DMF stabilize intermediates, reducing side reactions .
- Base : Anhydrous K₂CO₃ is preferred over NaOH to avoid hydrolysis of the ester group. Excess base (1.2–1.5 eq.) ensures complete deprotonation of the thiol .
- Time : Prolonged reflux (>6 hours) increases yield but risks ester degradation. Optimal time: 5 hours (yield: 68–87%) .
Data contradiction : One study reported 71% yield using K₂CO₃ , while another achieved 87% with NaHCO₃ . This discrepancy may arise from differences in solvent purity or substrate solubility.
Advanced: How can researchers resolve contradictions in biological activity data (e.g., antimicrobial vs. anticancer) for derivatives of this compound?
Q. Methodological approach :
Dose-response assays : Use standardized protocols (e.g., MIC for antimicrobial activity ; IC₅₀ for cytotoxicity ).
Target validation : Perform kinase inhibition assays (e.g., EGFR/VEGFR-2) to confirm mechanistic hypotheses .
Structural analogs : Compare substituent effects (e.g., p-tolyl vs. sulfamoyl groups) on activity. For example:
- Antimicrobial : N-(2-ethylphenyl) derivatives showed MIC = 12.5 µg/mL against S. aureus .
- Anticancer : Carboxamide derivatives exhibited IC₅₀ = 8.2 µM against MCF-7 cells .
Statistical analysis : Use GraphPad Prism for ANOVA to assess significance of structural modifications .
Key insight : Bioactivity is highly substituent-dependent. Electron-withdrawing groups (e.g., sulfamoyl) enhance antimicrobial activity, while bulky aryl groups improve kinase binding .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
- IR spectroscopy : Confirm C=O (1680–1700 cm⁻¹), C=S (1250–1300 cm⁻¹), and NH (3280–3335 cm⁻¹) stretches .
- ¹H NMR : Identify quinazolinone aromatic protons (δ 7.2–8.5 ppm), ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂), and acetamido NH (δ 10.2–10.5 ppm) .
- ¹³C NMR : Detect carbonyl carbons (C=O at δ 165–175 ppm) and thiocarbonyl (C=S at δ 185–195 ppm) .
- GC-MS/EI : Molecular ion peaks (e.g., m/z 459.28 for carboxamide derivatives) and fragmentation patterns validate molecular weight .
Advanced: How can molecular docking guide the design of derivatives with improved kinase inhibition?
Q. Protocol :
Protein preparation : Retrieve EGFR/VEGFR-2 crystal structures (PDB: 1M17, 3VHE). Remove water molecules and add polar hydrogens.
Ligand preparation : Optimize the geometry of the quinazolinone derivative using DFT (B3LYP/6-31G*).
Docking : Use AutoDock Vina with a grid box centered on the ATP-binding site. Validate with co-crystallized ligands (e.g., erlotinib).
Analysis : Prioritize derivatives with strong hydrogen bonds (e.g., with Met793 of EGFR) and hydrophobic interactions (e.g., with Leu840) .
Case study : A carboxamide derivative showed a docking score of −9.2 kcal/mol against EGFR, correlating with experimental IC₅₀ = 8.2 µM .
Intermediate: What purification strategies are effective for isolating this compound from byproducts?
- Recrystallization : Use ethanol or ethyl acetate for high-purity crystals (melting point: 251–315°C) .
- Column chromatography : Employ silica gel (60–120 mesh) with hexane:ethyl acetate (3:7) for carboxamide derivatives .
- TLC monitoring : Use UV-active spots (Rf = 0.5–0.7 in CHCl₃:MeOH 9:1) to track reaction progress .
Note : Hydrazide intermediates may require aqueous workup to remove unreacted hydrazine .
Advanced: How can researchers address low yields in the final carboxamide coupling step?
Q. Troubleshooting :
- Activation : Use DMF as a catalyst for isocyanate reactions .
- Temperature : Maintain 80°C for 12–16 hours to ensure complete coupling .
- Stoichiometry : Use 1.1 eq. of isocyanate to minimize side reactions .
- Byproduct removal : Wash precipitated product with cold water to eliminate unreacted reagents .
Example : Increasing reaction time from 8 to 16 hours improved yield from 63% to 91% for N-(4-tolyl) derivatives .
Basic: What are the documented biological activities of this compound’s derivatives?
- Antimicrobial : N-(2-ethylphenyl) derivatives inhibit E. coli (MIC = 25 µg/mL) via disruption of membrane integrity .
- Anticancer : Carboxamide derivatives target EGFR/VEGFR-2, inducing apoptosis in HepG2 cells (IC₅₀ = 10.3 µM) .
- Anti-inflammatory : Thiazolidinone analogs suppress COX-2 (IC₅₀ = 14.7 µM) .
Data source : Peer-reviewed studies using MTT assays and microbial broth dilution .
Advanced: How can crystallography resolve ambiguities in the compound’s hydrogen-bonding network?
Q. Method :
Crystal growth : Recrystallize from ethanol/water (1:1) at 4°C .
X-ray diffraction : Collect data (Mo-Kα radiation, λ = 0.71073 Å) and solve structures via SHELX .
Analysis : Identify N—H···O (2.8–3.0 Å) and C—H···O (3.1–3.3 Å) interactions stabilizing the quinazolinone core .
Application : A related quinoxaline derivative revealed a planar conformation critical for kinase binding .
Intermediate: What computational tools predict the compound’s solubility and bioavailability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
